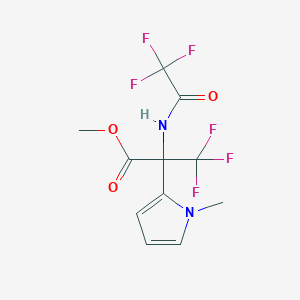![molecular formula C18H17F4N3O3 B11078797 3-(1,1,2,2-tetrafluoroethoxy)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B11078797.png)
3-(1,1,2,2-tetrafluoroethoxy)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-N’-(2,4,6-TRIMETHYL-3-PYRIDYL)UREA is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrafluoroethoxy group attached to a benzoyl moiety, which is further linked to a pyridyl urea structure. The presence of fluorine atoms in the compound imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-N’-(2,4,6-TRIMETHYL-3-PYRIDYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with a benzoyl chloride derivative under controlled conditions to form the benzoyl intermediate . This intermediate is then reacted with 2,4,6-trimethyl-3-pyridyl isocyanate to yield the final urea compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-N’-(2,4,6-TRIMETHYL-3-PYRIDYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
化学
化学において、この化合物はより複雑な分子の合成のための構成要素として役立ちます。そのユニークな官能基は、多様な化学修飾を可能にするため、新素材や触媒の開発に役立ちます。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害や受容体モジュレーションなど、興味深い生物活性を示す可能性があります。これは、創薬と開発のための候補となります。
医学
潜在的な医学的用途には、特に疾患経路に関与する特定の酵素や受容体を標的とする、新しい医薬品開発のためのリード化合物としての使用が含まれます。
産業
産業において、この化合物は、その安定性とユニークな化学的特性により、フッ素化ポリマーやコーティングなどの高度な材料の開発に使用できます。
作用機序
3-(1,1,2,2-テトラフルオロエトキシ)-N-[(2,4,6-トリメチルピリジン-3-イル)カルバモイル]ベンザミドの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。テトラフルオロエトキシ基は、その電子吸引性により結合親和性と特異性を向上させる可能性があります。一方、トリメチルピリジニルカルバモイル部分は、標的タンパク質中の疎水性ポケットとの相互作用を促進する可能性があります。
類似化合物との比較
類似化合物
3-(1,1,2,2-テトラフルオロエトキシ)安息香酸: 構造は似ていますが、カルバモイル基の代わりにカルボン酸基を持っています。
3-(1,1,2,2-テトラフルオロエトキシ)ベンズアルデヒド: カルバモイル基の代わりにアルデヒド基を持っています。
N-(2,4,6-トリメチルピリジン-3-イル)ベンザミド: テトラフルオロエトキシ基がありません。
独自性
3-(1,1,2,2-テトラフルオロエトキシ)-N-[(2,4,6-トリメチルピリジン-3-イル)カルバモイル]ベンザミドにおけるテトラフルオロエトキシ基とトリメチルピリジニルカルバモイル部分の組み合わせは、安定性の向上や特異的な結合相互作用など、上記類似化合物にはない独自の化学的特性を提供します。この独自性は、様々な科学的および産業的用途において、この化合物を貴重な化合物にします。
特性
分子式 |
C18H17F4N3O3 |
|---|---|
分子量 |
399.3 g/mol |
IUPAC名 |
3-(1,1,2,2-tetrafluoroethoxy)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C18H17F4N3O3/c1-9-7-10(2)23-11(3)14(9)24-17(27)25-15(26)12-5-4-6-13(8-12)28-18(21,22)16(19)20/h4-8,16H,1-3H3,(H2,24,25,26,27) |
InChIキー |
GZEISESMHNKPKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B11078714.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(3-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11078728.png)
![N-(4-methoxyphenyl)-N'-{(4-methoxyphenyl)[bis(4-methylphenyl)]acetyl}benzohydrazide](/img/structure/B11078734.png)

![ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11078749.png)


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11078767.png)
![1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-](/img/structure/B11078770.png)

![4-[({(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11078784.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-nitro-4H-3,1-benzoxazin-4-one](/img/structure/B11078790.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11078801.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B11078810.png)
